N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide
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Overview
Description
N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide is a complex organic compound that features a dibenzothiophene core with thiophene and carboxamide functional groups. This compound is part of the thiophene derivatives family, known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of dibenzothiophene derivatives with thiophene-2-carboxylic acid under specific conditions. The reaction often requires catalysts such as palladium or nickel and is carried out in solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Halogenated solvents and catalysts like aluminum chloride (AlCl3) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs)
Mechanism of Action
The mechanism of action of N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene and carboxamide functional groups but lacks the dibenzothiophene core.
Dibenzothiophene derivatives: Similar core structure but different functional groups attached.
Uniqueness
N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide is unique due to its combination of a dibenzothiophene core with thiophene and carboxamide groups, providing distinct chemical and biological properties .
Properties
IUPAC Name |
N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4S3/c25-21(17-3-1-9-29-17)23-13-5-7-15-16-8-6-14(24-22(26)18-4-2-10-30-18)12-20(16)31(27,28)19(15)11-13/h1-12H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDVTVOGPHHHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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